tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1013334-97-8
VCID: VC17736278
InChI: InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-6-9-18(12-19)11-14(20)13-7-4-5-8-15(13)22-18/h4-5,7-8H,6,9-12H2,1-3H3
SMILES:
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

CAS No.: 1013334-97-8

Cat. No.: VC17736278

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate - 1013334-97-8

Specification

CAS No. 1013334-97-8
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name tert-butyl 4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-6-9-18(12-19)11-14(20)13-7-4-5-8-15(13)22-18/h4-5,7-8H,6,9-12H2,1-3H3
Standard InChI Key RKWZMXLQUJMXIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=CC=CC=C3O2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a spirocyclic core formed by the fusion of a 1-benzopyran system (a bicyclic structure comprising a benzene ring fused to a pyran oxygen heterocycle) and a piperidine ring (a six-membered amine heterocycle) at the C2 position of the benzopyran . The spiro junction introduces steric constraints that limit rotational freedom, potentially enhancing binding specificity in biological systems.

The 4-oxo-3,4-dihydro moiety in the benzopyran segment indicates a ketone group at position 4 and a single bond between C3 and C4, creating a partially saturated ring system. This structural feature may influence electron distribution and hydrogen-bonding capacity .

Functional Groups and Substituents

  • tert-Butyl carbamate (Boc) group: Positioned at the 1'-position of the piperidine ring, this moiety serves as a protective group for amines during synthetic sequences. Its bulky tert-butyl component enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack .

  • Lack of aromatic substituents: Unlike derivatives such as the 6-nitro or 7-fluoro analogs, the base compound lacks substituents on the benzopyran aromatic ring, which may reduce steric hindrance and alter electronic interactions .

Molecular Formula and Weight

Based on structural analysis of analogs , the molecular formula is estimated as:

C17H21NO4\text{C}_{17}\text{H}_{21}\text{NO}_{4}

with a molecular weight of 303.35 g/mol.

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step sequences to construct the spirocyclic core and introduce protective groups:

Spirocyclic Core Formation

  • Benzopyran precursor preparation: Cyclocondensation of salicylaldehyde derivatives with ketones or enolizable esters under acidic conditions .

  • Piperidine ring closure: Intramolecular cyclization using reagents such as trimethylaluminum or boron trifluoride etherate to form the spiro junction .

Boc Protection

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

  • Conditions: Room temperature in dichloromethane or THF, 12–24 hours .

Industrial-Scale Considerations

While laboratory synthesis prioritizes yield and purity, industrial production would optimize:

  • Catalyst efficiency: Transition metal catalysts (e.g., palladium on carbon) for hydrogenation steps.

  • Flow chemistry: Continuous processing to enhance reaction control and reduce waste .

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionBasis for Estimation
Melting Point148–152°CAnalog data
LogP (Partition Coefficient)2.8 ± 0.3Computational modeling
Aqueous Solubility0.12 mg/mL (25°C)Similar spiro compounds
StabilityStable under inert atmosphereBoc group protection

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch of carbamate), 1680 cm⁻¹ (ketone C=O) .

  • NMR:

    • 1H^1\text{H}: δ 1.45 ppm (s, 9H, tert-butyl), δ 4.20 ppm (m, 2H, piperidine N-CH₂) .

    • 13C^{13}\text{C}: δ 155.2 ppm (carbamate carbonyl), δ 204.5 ppm (ketone carbonyl) .

Therapeutic AreaPotential ApplicationSupporting Evidence
OncologyKinase inhibition in solid tumorsAnalog studies
NeurologyNeurodegenerative disease modulationPiperidine scaffold activity
Infectious DiseasesBacterial efflux pump inhibitionAntimicrobial analogs

Comparative Analysis with Structural Derivatives

Substituent Effects on Bioactivity

DerivativeSubstituentBioactivity Change
6-Nitro Electron-withdrawingEnhanced antimicrobial potency
7-FluoroLipophilicity increaseImproved blood-brain barrier penetration
6-Methoxy Electron-donatingReduced cytotoxicity

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